molecular formula C7H3FI2O3 B8135201 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid

4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid

Cat. No.: B8135201
M. Wt: 407.90 g/mol
InChI Key: XEMMQZPLOYUTPD-UHFFFAOYSA-N
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Description

. The presence of fluorine and iodine atoms in its structure imparts distinct chemical properties that make it valuable for various applications.

Preparation Methods

The synthesis of 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the iodination of 4-fluoro-2-hydroxybenzoic acid, followed by further chemical modifications to introduce the iodine atoms at the 3 and 5 positions . The reaction conditions often involve the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the iodine atoms, leading to the formation of simpler benzoic acid derivatives.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action are often related to its ability to form stable complexes with proteins and other biomolecules.

Comparison with Similar Compounds

Similar compounds to 4-Fluoro-2-hydroxy-3,5-diiodobenzoic acid include:

The uniqueness of this compound lies in the combination of fluorine and iodine atoms, which imparts distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

4-fluoro-2-hydroxy-3,5-diiodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FI2O3/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMMQZPLOYUTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)F)I)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FI2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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